2-Methyl-1,5-dioxaspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5-dioxaspiro[2.3]hexane is a chemical compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Analyse Chemischer Reaktionen
2-Methyl-1,5-dioxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,5-dioxaspiro[2.3]hexane has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,5-dioxaspiro[2.3]hexane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The spirocyclic structure plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,5-dioxaspiro[2.3]hexane can be compared with other spirocyclic compounds, such as:
- 1,5-Dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[4.4]nonane
- 2-Methyl-1,5-dioxaspiro[4.4]nonane
These compounds share similar structural features but differ in their ring sizes and substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific ring system and methyl substitution, which influence its chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H8O2 |
---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2-methyl-1,5-dioxaspiro[2.3]hexane |
InChI |
InChI=1S/C5H8O2/c1-4-5(7-4)2-6-3-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YLUOSSRQFDVQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(O1)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.